

Application Notes and Protocols: N-methylcyclopropanamine in Multi-Step Drug Synthesis

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Compound of Interest

Compound Name: *N*-methylcyclopropanamine

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Introduction

N-methylcyclopropanamine and its parent scaffold, cyclopropylamine, are privileged structural motifs in medicinal chemistry. The incorporation of the cyclopropylamine moiety into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, metabolic stability, and pharmacokinetic profile.^[1] The strained three-membered ring of cyclopropylamines provides a rigid conformational constraint, which can lead to enhanced binding affinity to target proteins. This application note provides an overview of the use of **N-methylcyclopropanamine** and related cyclopropylamines in the synthesis of potent enzyme inhibitors, with a focus on Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). Detailed experimental protocols and relevant signaling pathways are also presented.

Key Applications in Drug Discovery

The N-methylcyclopropylamine moiety is a key pharmacophore in the development of mechanism-based inhibitors for enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor. The primary targets include:

- Lysine-Specific Demethylase 1 (LSD1/KDM1A): An FAD-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[2][3][4] Its overexpression is implicated in various cancers, making it a significant therapeutic target.[2][4]
- Monoamine Oxidase (MAO-A and MAO-B): FAD-dependent enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[7][8]

The cyclopropylamine group in these inhibitors acts as a "warhead" that, upon oxidation by the FAD cofactor, forms a reactive intermediate that covalently binds to the flavin, leading to irreversible inhibition of the enzyme.[4][9]

Multi-Step Synthesis of a Potent LSD1 Inhibitor: GSK2879552

GSK2879552 is a potent and selective inhibitor of LSD1 that has been investigated in clinical trials for the treatment of small cell lung cancer and acute leukemia. Its synthesis involves the key step of coupling a cyclopropylamine derivative with a piperidine core via reductive amination. While the exact commercial synthesis is proprietary, a representative multi-step synthesis of a key intermediate is outlined below, based on published methodologies.[6][10][11]

Experimental Protocols

Protocol 1: Synthesis of **N-methylcyclopropanamine**

A common method for the synthesis of **N-methylcyclopropanamine** is the reductive amination of cyclopropanecarboxaldehyde.[1]

Materials:

- Cyclopropanecarboxaldehyde
- Methylamine (solution in THF or ethanol)
- Sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH_4)

- Dichloromethane (DCM) or Methanol (MeOH)
- Acetic acid (catalytic)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of cyclopropanecarboxaldehyde (1.0 eq) in DCM or MeOH, add methylamine solution (1.2 eq).
- Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
- Extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- The solvent is carefully removed by distillation to yield **N-methylcyclopropanamine**. Further purification can be achieved by distillation if required.

Protocol 2: Synthesis of a Key Intermediate for GSK2879552 via Reductive Amination

This protocol describes the synthesis of N-((1R,2S)-2-phenylcyclopropyl)-1'-(propan-2-yl)-[1,4'-bipiperidin]-4-amine, a close analog and key intermediate structure for GSK2879552, highlighting the crucial reductive amination step. The synthesis starts from commercially available materials.

Step 1: Synthesis of 1'-(propan-2-yl)-[1,4'-bipiperidin]-4-one

This intermediate can be synthesized via a double reductive amination of a suitable diketone or through N-alkylation of 4-piperidone. A direct reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with isopropylamine followed by deprotection and a second reductive amination with another amine can be a viable route. For simplicity, we will start with the commercially available or previously synthesized piperidone.

Materials:

- 1-benzyl-4-piperidone
- Acetone
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE)
- Palladium on carbon (Pd/C)
- Hydrogen gas
- Methanol (MeOH)

Procedure:

- To a solution of 1-benzyl-4-piperidone (1.0 eq) and acetone (1.5 eq) in DCE, add STAB (1.5 eq).
- Stir the mixture at room temperature for 24 hours.
- Quench the reaction with saturated aqueous NaHCO_3 and extract with DCM.
- Dry the organic layer over MgSO_4 , filter, and concentrate under reduced pressure.
- The crude product is purified by column chromatography to give 1-benzyl-4-isopropylpiperidine.

- Dissolve the product in MeOH and add Pd/C (10 mol%).
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
- Filter the catalyst through Celite and concentrate the filtrate to yield 4-isopropylpiperidine.
- A second reductive amination with a protected piperidone, followed by deprotection, would lead to the desired bipiperidinone.

Step 2: Reductive Amination with (1R,2S)-2-phenylcyclopropan-1-amine

This key step couples the cyclopropylamine moiety to the piperidine core. An enzymatic approach has been shown to be highly efficient.[10][11]

Materials:

- 1'-(propan-2-yl)-[1,4'-bipiperidin]-4-one (from Step 1)
- (1R,2S)-2-phenylcyclopropan-1-amine (can be synthesized from styrene via cyclopropanation and subsequent Curtius rearrangement)[9]
- Imine Reductase (IRED) enzyme[10]
- NADH or NADPH cofactor
- Glucose dehydrogenase (for cofactor regeneration)
- Glucose
- Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
- Organic co-solvent (e.g., DMSO)

Procedure (Enzymatic):

- In a buffered solution, dissolve the 1'-(propan-2-yl)-[1,4'-bipiperidin]-4-one (1.0 eq), (1R,2S)-2-phenylcyclopropan-1-amine (1.2 eq), NADH/NADPH (catalytic amount), glucose,

and glucose dehydrogenase.

- Add the IRED enzyme to initiate the reaction.
- Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
- Monitor the reaction progress by HPLC.
- Upon completion, extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired intermediate.

Quantitative Data Summary

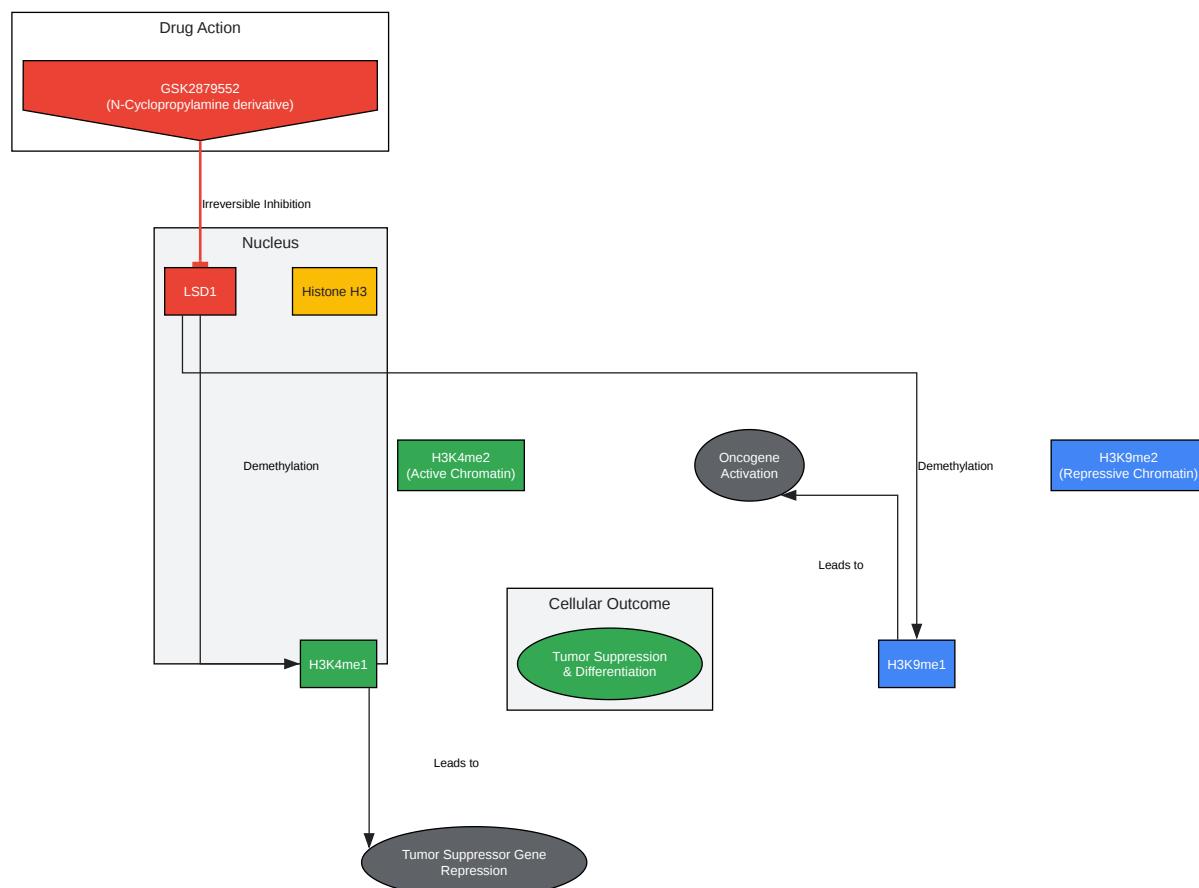
The following table summarizes representative yields for key transformations in the synthesis of cyclopropylamine-containing drug molecules.

Reaction Step	Starting Material	Product	Reagents and Condition s	Yield (%)	Purity (%)	Reference(s)
Reductive Amination (Enzymatic)	Aldehyde intermediate & rac-trans-1-amino-2-phenylcyclopropane	Key Intermediate for GSK28795 52	Evolved Imine Reductase, NADH, Glucose Dehydrogenase, Glucose	84	99.9	[6][10]
Curtius Rearrangement	2-Arylcyclopropanecarboxylic acid	2-Arylcyclopropan-1-amine	Diphenylphosphoryl azide, t-BuOH, then acid hydrolysis	~60-70	>95	[9]
Reductive Amination (Chemical)	Aldehyde/Ketone & Amine	Secondary/ Tertiary Amine	NaBH(OAc) ₃ or NaBH ₃ CN, CH ₂ Cl ₂ or MeOH	70-95	>95	[12][13]

Signaling Pathway and Experimental Workflow Diagrams

LSD1 Inhibition Signaling Pathway

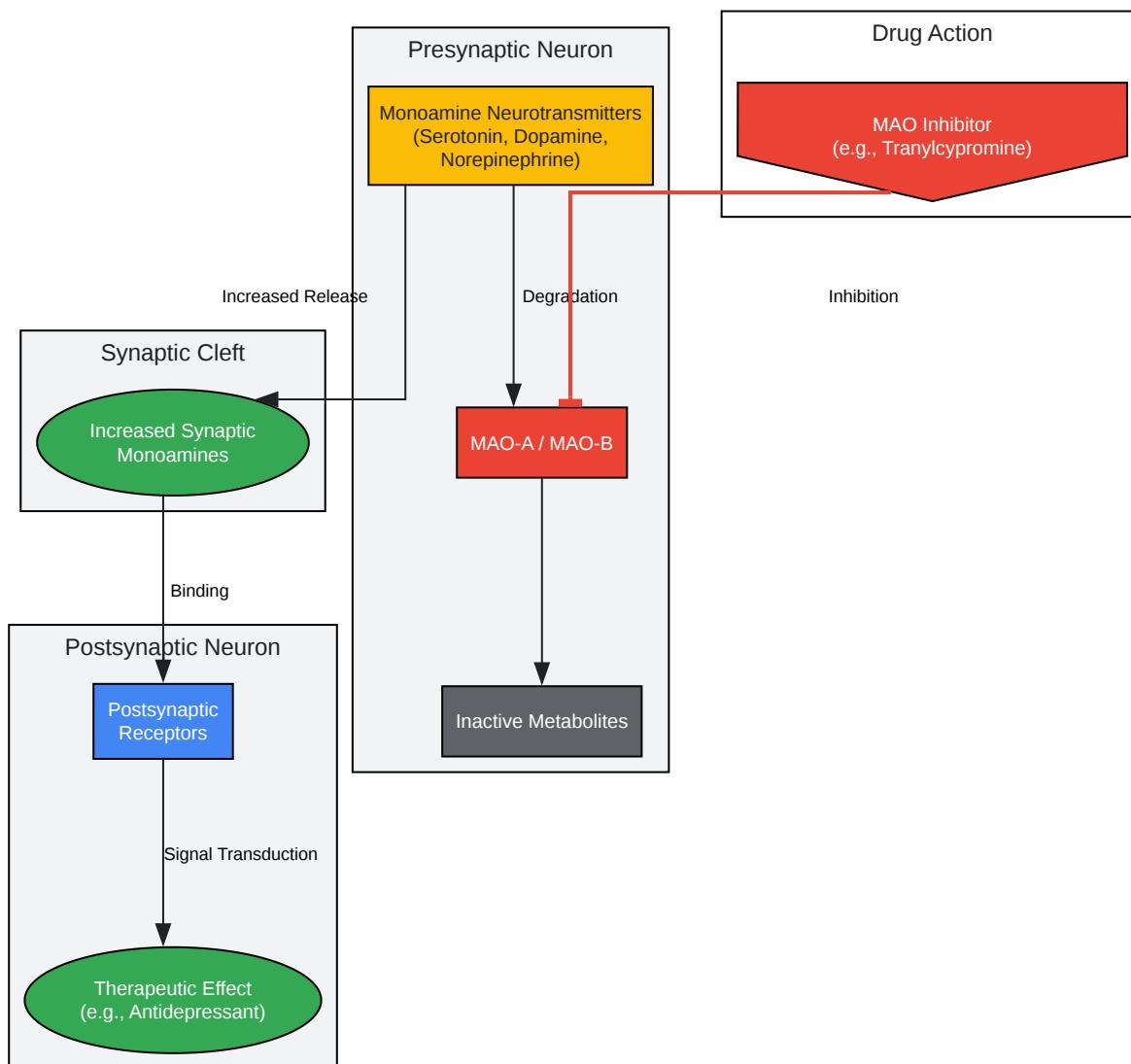
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator. Its inhibition by cyclopropylamine-containing drugs leads to changes in gene expression, ultimately affecting cancer cell proliferation and differentiation.

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Caption: LSD1 inhibition by a cyclopropylamine derivative.

MAO Inhibition Signaling Pathway

Monoamine Oxidases (MAO-A and MAO-B) are crucial for regulating neurotransmitter levels in the brain. Their inhibition by drugs containing a cyclopropylamine moiety increases the synaptic concentration of these neurotransmitters.

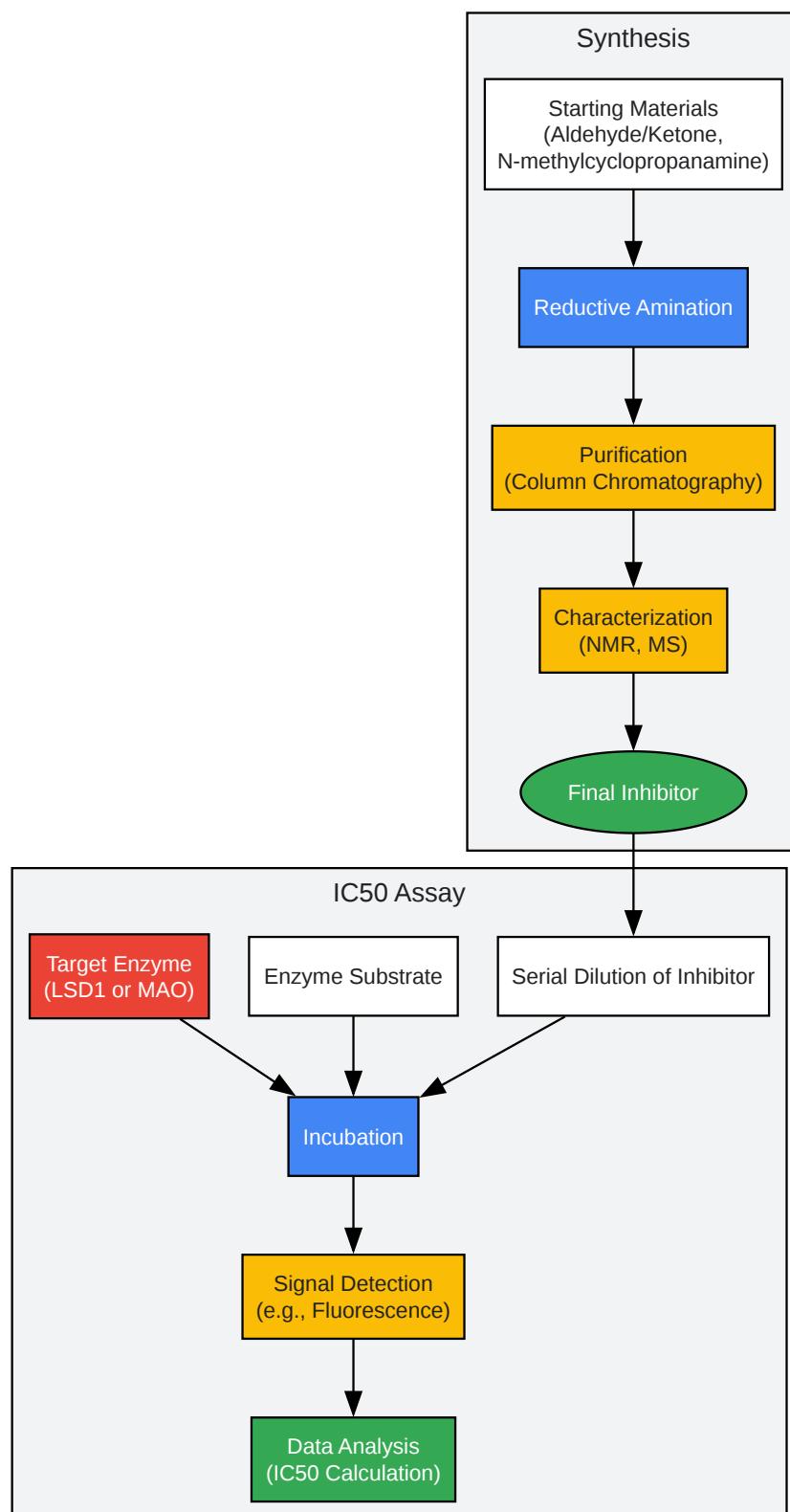


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Caption: MAO inhibition by a cyclopropylamine-containing drug.

Experimental Workflow for Synthesis and a Half-Maximal Inhibitory Concentration (IC₅₀) Assay

The following diagram illustrates a typical workflow from the synthesis of a cyclopropylamine-containing inhibitor to its biological evaluation.

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Caption: Workflow for synthesis and biological evaluation.

Conclusion

N-methylcyclopropanamine and related cyclopropylamines are versatile building blocks in medicinal chemistry, particularly for the design of covalent inhibitors of FAD-dependent enzymes like LSD1 and MAO. The synthetic routes to incorporate this moiety, often involving reductive amination, are well-established and can be highly efficient, especially with the advent of biocatalytic methods. The resulting drug candidates have shown significant therapeutic potential in oncology and neurology. The provided protocols and pathways serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these important enzyme classes.

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